((plusmn))-Zanubrutinib

Overview

Description

((plusmn))-Zanubrutinib is a potent, irreversible inhibitor of Bruton tyrosine kinase. It is primarily used in the treatment of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, marginal zone lymphoma, and Waldenström macroglobulinemia . This compound has shown significant efficacy in clinical trials and has been approved for use in multiple countries .

Preparation Methods

The synthesis of ((plusmn))-Zanubrutinib involves several key steps. The starting material is typically a cyano-substituted compound, which undergoes hydrolysis to form the corresponding carboxylic acid . This intermediate is then subjected to chiral resolution to obtain the desired enantiomer . The final step involves the formation of a covalent bond with the active site of Bruton tyrosine kinase, resulting in the active compound . Industrial production methods often involve optimizing these steps to maximize yield and purity while minimizing the use of hazardous reagents .

Chemical Reactions Analysis

((plusmn))-Zanubrutinib undergoes several types of chemical reactions, including:

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction often involves nucleophilic substitution, where a nucleophile replaces a leaving group on the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

((plusmn))-Zanubrutinib has a wide range of scientific research applications:

Mechanism of Action

((plusmn))-Zanubrutinib exerts its effects by binding to the active site of Bruton tyrosine kinase, forming an irreversible covalent bond . This inhibits the kinase’s activity, preventing it from phosphorylating downstream targets involved in B-cell signaling . As a result, the proliferation and survival of malignant B cells are reduced, leading to tumor regression .

Comparison with Similar Compounds

((plusmn))-Zanubrutinib is often compared to other Bruton tyrosine kinase inhibitors, such as ibrutinib and acalabrutinib . While all three compounds target the same kinase, this compound has several unique features:

Higher specificity: It has a higher affinity for Bruton tyrosine kinase, resulting in fewer off-target effects.

Better bioavailability: It is more readily absorbed and distributed in the body, leading to improved efficacy.

Reduced toxicity: Clinical trials have shown that this compound has a better safety profile, with fewer adverse events compared to ibrutinib.

Similar compounds include:

Biological Activity

((±)-Zanubrutinib is a next-generation, oral Bruton’s tyrosine kinase (BTK) inhibitor developed for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), Waldenström macroglobulinemia (WM), and mantle cell lymphoma (MCL). This article explores the biological activity of ((±)-Zanubrutinib, highlighting its mechanism of action, efficacy, safety profile, and comparative studies with other BTK inhibitors.

((±)-Zanubrutinib selectively inhibits BTK, a critical enzyme in the B-cell receptor signaling pathway that regulates cell proliferation and survival. By blocking BTK activation, ((±)-Zanubrutinib induces apoptosis in malignant B-cells. Its design aims to maximize BTK occupancy while minimizing off-target effects associated with first-generation BTK inhibitors like ibrutinib.

Clinical Trials

Several clinical trials have assessed the efficacy of ((±)-Zanubrutinib. Notable studies include:

- ALPINE Trial : A head-to-head comparison with ibrutinib in patients with CLL/SLL. The overall response rate for ((±)-Zanubrutinib was 83.5% , compared to 74.2% for ibrutinib. Higher rates of at least a partial response were observed in high-risk subgroups.

- SEQUOIA Study : Investigated ((±)-Zanubrutinib against bendamustine and rituximab in untreated CLL patients, showing significant improvement in progression-free survival (PFS) with an acceptable safety profile.

Key Findings

- BTK Occupancy : ((±)-Zanubrutinib achieved 100% BTK occupancy in peripheral blood at a dose of 40 mg daily and maintained high occupancy levels in lymph nodes.

- Dosing and Pharmacokinetics : The drug exhibits a longer half-life and higher bioavailability than ibrutinib, allowing sustained therapeutic levels that enhance efficacy.

Adverse Events

A pooled analysis from multiple clinical trials involving 1,550 patients revealed that ((±)-Zanubrutinib is generally well tolerated. Common adverse events included:

- Upper respiratory tract infection: 29.0%

- Diarrhea: 19.9%

- Contusion: 19.4%

- Cough: 17.2%

- Rash: 16.2%

Serious adverse events were primarily pneumonia (7.5% ) and hypertension (7.4% ). Notably, the incidence of atrial fibrillation was lower than that observed with ibrutinib.

| Adverse Event | Percentage (%) |

|---|---|

| Upper respiratory tract | 29.0 |

| Diarrhea | 19.9 |

| Contusion | 19.4 |

| Cough | 17.2 |

| Rash | 16.2 |

| Serious AE (Pneumonia) | 7.5 |

| Serious AE (Hypertension) | 7.4 |

Comparative Analysis with Ibrutinib

((±)-Zanubrutinib has shown advantages over ibrutinib regarding selectivity and safety:

- Selectivity : It demonstrates greater specificity for BTK with reduced off-target inhibition of kinases such as EGFR and HER2.

- Efficacy : Higher overall response rates and better PFS in clinical trials.

- Safety : Lower rates of treatment-emergent adverse events (TEAEs) compared to ibrutinib, particularly concerning atrial fibrillation and major bleeding events.

Case Studies

In clinical settings, case studies have illustrated the effectiveness of ((±)-Zanubrutinib in managing refractory cases of B-cell malignancies:

- A patient with relapsed CLL exhibited a complete response after switching from ibrutinib to ((±)-Zanubrutinib after experiencing significant side effects.

- In another case involving WM, a patient showed marked improvement in immunoglobulin M levels following escalation of ((±)-Zanubrutinib dosage.

Properties

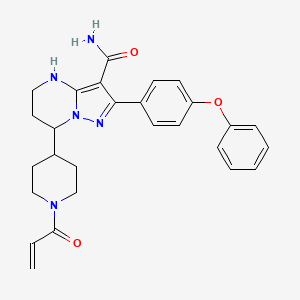

IUPAC Name |

2-(4-phenoxyphenyl)-7-(1-prop-2-enoylpiperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N5O3/c1-2-23(33)31-16-13-18(14-17-31)22-12-15-29-27-24(26(28)34)25(30-32(22)27)19-8-10-21(11-9-19)35-20-6-4-3-5-7-20/h2-11,18,22,29H,1,12-17H2,(H2,28,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOAOAWBMHREKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCC(CC1)C2CCNC3=C(C(=NN23)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.